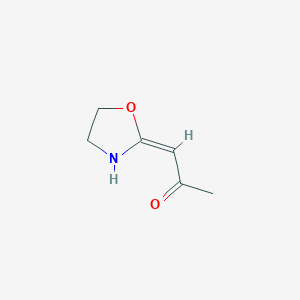

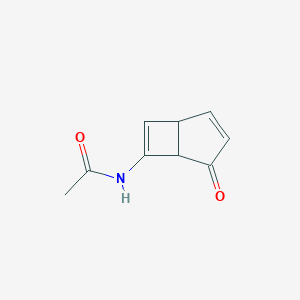

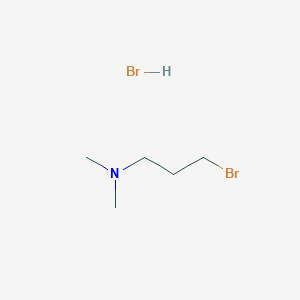

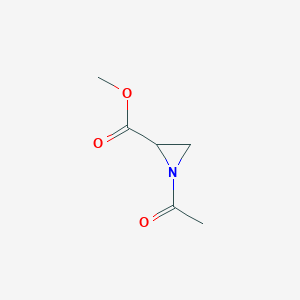

![molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8](/img/structure/B38067.png)

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol

概要

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan with mercaptans at 70–80° in the absence of acidic catalysts. This method develops 2,2-bis-(alkylthio)-propan-1-ols (Atavin et al., 1966). Additionally, the base-catalyzed transformations of 1-(allyloxy)- and 1-[2-(vinyloxy)ethoxy]-3-(2-propynyloxy)propan-2-ols lead to the formation of new 1-organyloxy-3-(2-propynyloxy)propan-2-ols (Dmitrieva et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been determined by X-ray diffraction, providing insights into the structural aspects of such compounds (Percino et al., 2006).

科学的研究の応用

Green Solvents in Extraction Processes

The chemical compound 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, known for its solvent properties, has been explored as a green solvent alternative for the extraction of natural products and food ingredients. Rapinel et al. (2020) highlight its potential as a bio-based solvent, emphasizing its environmental and economic advantages over conventional petroleum-based solvents like hexane. This review focuses on the solvent's properties, extraction efficiency, toxicological profile, and its successful industrial transfer, which underscores its viability as an eco-friendly alternative for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).

Catalytic Systems for Alkane Oxidation

Chepaikin and Borshch (2015) discuss the use of rhodium complexes in homogeneous catalytic systems for the oxidative functionalization of alkanes, including methane and propane. This review delves into the experimental and quantum-chemical calculations surrounding the catalytic systems that contain rhodium halides and redox co-catalysts, offering insights into possible mechanisms for the oxidative functionalization of methane and propane. The study suggests that activation of methane may begin with the formation of a σ-complex with Rh, highlighting the need for further research into the development of efficient catalytic systems for alkane oxidation (Chepaikin & Borshch, 2015).

Hydrocarbon Separation using Porous Metal-Organic Frameworks

Kovalenko, Potapov, and Fedin (2022) review the application of porous metal-organic frameworks (MOFs) in the separation of industrially significant hydrocarbon mixtures, such as ethane/ethylene and propane/propylene. This review presents data on enhancing the efficiency of materials based on MOFs by understanding adsorption sites, the specifics of framework-substrate interactions, and the structural response of the framework during guest molecule incorporation. The paper critically analyzes achievements and unresolved problems in using MOFs for industrial hydrocarbon separation processes, indicating a promising direction for future research in this field (Kovalenko, Potapov, & Fedin, 2022).

Safety and Hazards

作用機序

Target of Action

It is suggested that this compound might be involved in the synthesis of antidepressant molecules . Therefore, it could potentially interact with targets related to mood regulation, such as neurotransmitter receptors or transporters.

Mode of Action

Given its potential role in the synthesis of antidepressants , it might influence the function of neurotransmitter systems, possibly by modulating the reuptake or release of neurotransmitters such as serotonin, dopamine, or norepinephrine.

Biochemical Pathways

If it is indeed involved in the synthesis of antidepressants , it could potentially affect pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

If it plays a role in the synthesis of antidepressants , it might contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems.

特性

IUPAC Name |

2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYRZGYGAZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

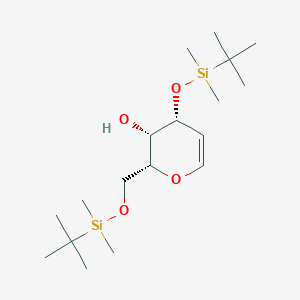

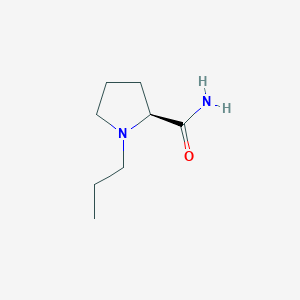

![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)